Biological Activity of 2-Cyano-N-(2-methoxyphenyl)propanamide Analogs
Biological Activity of 2-Cyano-N-(2-methoxyphenyl)propanamide Analogs
This guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for 2-cyano-N-(2-methoxyphenyl)propanamide and its structural analogs. These compounds represent a privileged scaffold in medicinal chemistry, primarily recognized for their potential as Dihydroorotate Dehydrogenase (DHODH) inhibitors (immunomodulators) and Tyrosine Kinase inhibitors (anticancer agents).
Technical Guide & Whitepaper
Executive Summary
The 2-cyano-N-arylpropanamide scaffold is a versatile pharmacophore structurally related to the blockbuster drug Teriflunomide (the active metabolite of Leflunomide). While Teriflunomide is an unsaturated enolic amide, the saturated propanamide analogs (such as 2-cyano-N-(2-methoxyphenyl)propanamide) represent a distinct subclass with unique metabolic and binding profiles.
Key Biological Implications:
-
Primary Mechanism: Inhibition of de novo pyrimidine synthesis via DHODH blockade.
-
Secondary Mechanism: Modulation of inflammatory pathways (NF-κB, TAK1) and kinase inhibition (EGFR/JAK).
-
Therapeutic Utility: Rheumatoid arthritis, multiple sclerosis, and antiproliferative activity in oncology.
Chemical Basis & Structure-Activity Relationship (SAR)[1]
The Core Scaffold
The molecule consists of three critical domains:
-
The Propanamide Backbone: A 3-carbon chain bearing a nitrile (cyano) group at the
-position (C2). -
The Amide Linker: Provides hydrogen bond donor/acceptor sites critical for receptor binding.
-
The N-Aryl Moiety: Specifically the 2-methoxyphenyl group, which introduces steric bulk and lipophilicity.
SAR Analysis
Modifications to this scaffold drastically alter biological activity. The table below summarizes the impact of key structural changes.
| Structural Domain | Modification | Effect on Activity | Mechanism |
| Cyano (-CN) | Essential | Electron-withdrawing group; increases acidity of | |
| Saturated (Propanamide) | Modulatory | Increases flexibility; often acts as a reversible inhibitor or metabolic precursor. | |
| Unsaturated (Acrylamide) | Potent | Creates a Michael acceptor (if | |
| N-Aryl Ring | 2-Methoxy (-OMe) | Stabilizing | Ortho-substitution forces the ring out of plane, locking the bioactive conformation. Improves metabolic stability against amidases. |
| 4-Trifluoromethyl (-CF3) | High Potency | (Teriflunomide standard). Increases lipophilicity and binding affinity to the hydrophobic pocket of DHODH. | |
| C3-Substituent | Aryl / Heteroaryl | Specificity | Addition of a phenyl ring at C3 (making it a dihydro-cinnamic derivative) targets the ubiquinone channel of DHODH. |
Mechanism of Action
Primary Target: Dihydroorotate Dehydrogenase (DHODH)
These analogs function by binding to the ubiquinone-binding tunnel of the DHODH enzyme.
-
Pathway: DHODH catalyzes the rate-limiting step in de novo pyrimidine synthesis (Dihydroorotate
Orotate). -
Effect: Inhibition depletes the intracellular pool of pyrimidine nucleotides (UMP, CMP, TTP), causing cell cycle arrest at the G1/S phase .
-
Selectivity: Rapidly dividing cells (activated T-lymphocytes, cancer cells) are highly sensitive to pyrimidine depletion, while resting cells utilize the salvage pathway.
Secondary Target: TAK1 and Kinase Modulation
Certain analogs, particularly those with unsaturated characteristics (acrylamides), can act as reversible covalent inhibitors of Transforming Growth Factor-
-
Mechanism: The
-cyano-acrylamide moiety can react with Cysteine residues (e.g., Cys174 in TAK1). -
Outcome: Blockade of NF-κB signaling, reducing pro-inflammatory cytokine production (TNF-
, IL-6).
Visualizing the Pathway
The following diagram illustrates the dual mechanism of action (DHODH and Kinase inhibition).
Caption: Dual mechanism of action targeting mitochondrial DHODH and cytosolic kinase signaling pathways.
Experimental Protocols
Chemical Synthesis (Knoevenagel Condensation & Reduction)
To synthesize the scaffold, a Knoevenagel condensation is performed followed by selective reduction if the saturated propanamide is desired.
Step 1: Condensation [1]
-
Reagents: 2-Cyanoacetamide + 2-Methoxybenzaldehyde (or relevant aryl aldehyde).
-
Catalyst: Piperidine or
-alanine. -
Solvent: Ethanol or Toluene (reflux).
-
Procedure: Mix equimolar amounts in solvent with catalytic base. Reflux for 2-4 hours. The product (Acrylamide) precipitates upon cooling.
Step 2: Selective Reduction (to Propanamide)
-
Reagents: Sodium Borohydride (NaBH
) or H /Pd-C. -
Condition: Stir the acrylamide intermediate in Methanol/Ethanol at 0°C to RT.
-
Purification: Recrystallization from Ethanol/Water.
In Vitro DHODH Inhibition Assay
Objective: Determine the IC
Protocol:
-
Reagents: Recombinant human DHODH, Dihydroorotate (substrate), Decylubiquinone (co-substrate), DCIP (2,6-dichloroindophenol - redox indicator).
-
Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.
-
Workflow:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add enzyme (DHODH) and incubate for 10 mins.
-
Initiate reaction by adding substrate mix (DHO + CoQ + DCIP).
-
Measurement: Monitor the reduction of DCIP by measuring absorbance decrease at 600 nm over 20 minutes.
-
-
Analysis: Plot velocity vs. log[concentration] to calculate IC
.
Cell Proliferation Assay (MTT/MTS)
Objective: Evaluate cytotoxicity and antiproliferative potency.
Protocol:
-
Cell Lines: Jurkat (T-cell leukemia) or A375 (Melanoma).
-
Seeding: 5,000 cells/well in 96-well plates.
-
Treatment: Treat with compound (0.01 - 100
M) for 72 hours. -
Readout: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals. Read absorbance at 570 nm.
-
Validation: Use Teriflunomide as a positive control.
Synthesis Workflow Diagram
Caption: Synthetic route from precursors to the saturated 2-cyano-propanamide scaffold.
References
-
BenchChem. A Comparative Guide to the Structure-Activity Relationship of 2-Cyano-N-(3-phenylpropyl)acetamide Derivatives. (2025).[2][3] Link
-
National Institutes of Health (NIH). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. PMC. (2022).[1][4] Link
-
PubMed. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020). Link
-
ChemScene. 2-Cyano-3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide Product Data. (Accessed 2026).[5] Link
-
MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022).[1] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. collaborativedrug.com [collaborativedrug.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]
